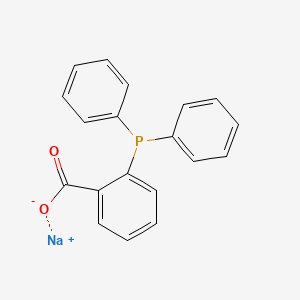
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom, a methyl group, and a propynyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where a chlorine atom on the benzene ring is replaced by a propynyloxy group. This reaction often requires a strong base, such as sodium hydroxide, and elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and safely .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double and triple bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid and sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or nitrated benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate the effects of aromatic compounds on biological systems.
Medicine: It may serve as a precursor for pharmaceuticals or as a model compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- involves its interaction with molecular targets through various pathways. For example, in nucleophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the nucleophile adds to the aromatic ring, followed by the loss of a halide anion . This mechanism is influenced by the electronic properties of the substituents on the benzene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorotoluene: Similar structure but lacks the propynyloxy group.
1-Chloro-4-(2-methyl-2-propen-1-yl)benzene: Similar structure but with a different substituent on the benzene ring.
Uniqueness
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
33133-30-1 |
|---|---|
Molekularformel |
C10H9ClO |
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
1-chloro-2-methyl-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C10H9ClO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h1,4-5,7H,6H2,2H3 |
InChI-Schlüssel |
VUXGOONBHWGDDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC#C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)








